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Introduction
IAG933 is a first-in-class, orally bioavailable small molecule inhibitor that directly targets the

protein-protein interaction (PPI) between Yes-associated protein (YAP), its paralog TAZ, and

the TEA domain (TEAD) transcription factors (TEAD1-4).[1][2][3][4] This interaction is a critical

downstream event of the Hippo signaling pathway, which is a key regulator of organ size, cell

proliferation, and apoptosis.[2][5] Dysregulation of the Hippo pathway, leading to the activation

of YAP/TAZ-TEAD, is a known driver in several cancers, including malignant mesothelioma.[2]

[5] IAG933 functions by potently and selectively disrupting the YAP/TAZ-TEAD interface,

leading to the eviction of YAP from chromatin, subsequent repression of TEAD-driven

transcription, and induction of cancer cell death.[1][3][6]

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the RAS-RAF-MEK-ERK

cascade, is another crucial signaling pathway frequently hyperactivated in various cancers

through mutations in genes like KRAS and BRAF.[7] This pathway drives tumor cell

proliferation and survival. Preclinical evidence has demonstrated a strong rationale for the

combination of IAG933 with MAPK pathway inhibitors to achieve more effective and durable

anti-tumor responses, particularly in cancers with MAPK pathway alterations that may not have

primary Hippo pathway mutations.[3][6][8] This combination strategy aims to co-target two key

oncogenic signaling nodes, potentially overcoming resistance mechanisms and enhancing

therapeutic efficacy.
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Mechanism of Action and Rationale for Combination
IAG933 binds to the Ω-loop pocket of TEAD proteins, the binding site for YAP and TAZ, thereby

directly preventing the formation of the oncogenic YAP/TAZ-TEAD transcriptional complex.[2]

This leads to the suppression of genes that promote cell proliferation and survival. Upon

treatment with IAG933, YAP is displaced from chromatin and relocates to the cytoplasm,

allowing the TEAD transcription factors to engage with co-repressors like VGLL4, further

inhibiting gene expression.[3][6]

The MAPK pathway is a central regulator of cell growth and division.[7] Inhibitors targeting key

components of this pathway, such as MEK (e.g., trametinib) or mutant KRAS (e.g., JDQ443),

are used in cancer therapy.[2][9] However, tumors can develop resistance to MAPK inhibitors

through various mechanisms, including the activation of parallel survival pathways. The Hippo-

YAP pathway has been implicated as one such resistance mechanism. Therefore, the

concurrent inhibition of both the YAP-TEAD axis with IAG933 and the MAPK pathway with a

specific inhibitor is hypothesized to produce synergistic anti-tumor effects and prevent or delay

the onset of resistance.[3][6]

Preclinical Efficacy of IAG933 in Combination with
MAPK Inhibitors
Preclinical studies have shown significant anti-tumor activity of IAG933 both as a monotherapy

in Hippo-driven cancer models and in combination with MAPK inhibitors in other solid tumors.

[2][3][8][10]

Monotherapy Activity: In preclinical xenograft models of malignant mesothelioma with Hippo

pathway alterations (e.g., NF2 loss-of-function), IAG933 has demonstrated dose-dependent

inhibition of TEAD target genes and profound tumor regression at well-tolerated doses.[2][3]

For instance, in the MSTO-211H xenograft model, daily oral administration of IAG933 led to

complete tumor regression.[3][10]

Combination Activity: Robust combination benefits have been observed when IAG933 is

combined with various MAPK/KRAS inhibitors in non-Hippo altered cancer models, including

lung, pancreatic, and colorectal cancers.[3][6] For example:
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The combination of IAG933 with the KRAS G12C inhibitor JDQ443 showed a strong

synergistic benefit in a panel of KRAS G12C-mutated non-small cell lung cancer (NSCLC)

and colorectal cancer (CRC) cell lines.[2]

In vivo, the upfront combination of IAG933 with JDQ443 deepened the anti-tumor response

in NCI-H2122 NSCLC xenografts.[2]

Enhanced anti-tumor effects were also observed with the combination of IAG933 and the

EGFR inhibitor osimertinib in an EGFR-mutated NSCLC model, and with the MET inhibitor

capmatinib in a MET-amplified lung cancer model.[2]

Quantitative Preclinical Data
The following tables summarize the quantitative data on the preclinical activity of IAG933.

Cell Line
Cancer
Type

Key
Mutation(s)

IAG933
IC50 (TEAD
Target Gene
Inhibition)

IAG933
GI50
(Proliferatio
n)

Reference

MSTO-211H
Mesotheliom

a
NF2 loss 11-26 nM 13-91 nM [2]

NCI-H226
Mesotheliom

a
NF2 loss 11-26 nM 13-91 nM [2]

NCI-H2052
Mesotheliom

a
N/A

48 nM (YAP

reporter)
41 nM [11]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b10862049?utm_src=pdf-body
https://trial.medpath.com/news/cd8cb4bbea4f77da/direct-and-selective-pharmacological-disruption-of-the-yap
https://www.benchchem.com/product/b10862049?utm_src=pdf-body
https://trial.medpath.com/news/cd8cb4bbea4f77da/direct-and-selective-pharmacological-disruption-of-the-yap
https://www.benchchem.com/product/b10862049?utm_src=pdf-body
https://trial.medpath.com/news/cd8cb4bbea4f77da/direct-and-selective-pharmacological-disruption-of-the-yap
https://www.benchchem.com/product/b10862049?utm_src=pdf-body
https://trial.medpath.com/news/cd8cb4bbea4f77da/direct-and-selective-pharmacological-disruption-of-the-yap
https://trial.medpath.com/news/cd8cb4bbea4f77da/direct-and-selective-pharmacological-disruption-of-the-yap
https://www.medchemexpress.com/iag933-1.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10862049?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vivo Model Cancer Type Treatment Outcome Reference

MSTO-211H

Xenograft
Mesothelioma

IAG933 (daily

oral)

Complete tumor

regression at

well-tolerated

doses

[3]

NCI-H2122

Xenograft
NSCLC

IAG933 +

JDQ443 (KRAS

G12C inhibitor)

Deepened anti-

tumor response

compared to

single agents

[2]

NCI-H1975

Xenograft
NSCLC

IAG933 +

Osimertinib

(EGFR inhibitor)

Enhanced anti-

tumor benefit,

leading to rapid

regression

[2]

EBC-1 Xenograft Lung Cancer

IAG933 +

Capmatinib

(MET inhibitor)

Profound tumor

shrinkage
[2]
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Hippo and MAPK Signaling Pathways and Drug Targets
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Caption: Simplified Hippo and MAPK signaling pathways showing the points of inhibition for

IAG933 and a representative MAPK (MEK) inhibitor.
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Experimental Workflow for Evaluating Combination Therapy

Select Cancer Cell Lines
(e.g., KRAS-mutant NSCLC, CRC)

In Vitro Experiments

Cell Viability/Proliferation Assay
(e.g., CellTiter-Glo)

Western Blot Analysis
(p-ERK, YAP, TEAD targets) In Vivo Xenograft Model

Promising results lead to

Synergy Analysis
(e.g., Bliss, HSA, Loewe)

Tumor Cell Implantation
(Subcutaneous)

Treatment Groups:
1. Vehicle
2. IAG933

3. MAPK Inhibitor
4. Combination

Efficacy Assessment:
- Tumor Volume
- Body Weight

Pharmacodynamic (PD) Analysis:
- Western Blot of Tumors

- IHC for Ki67, Cleaved Caspase-3

Click to download full resolution via product page

Caption: A general experimental workflow for the preclinical evaluation of IAG933 and MAPK

inhibitor combination therapy.
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Experimental Protocols
Cell Viability Assay (e.g., using CellTiter-Glo®)
Objective: To determine the effect of IAG933, a MAPK inhibitor (e.g., trametinib), and their

combination on the viability of cancer cell lines.

Materials:

Cancer cell lines of interest (e.g., NCI-H2122, AsPC-1)

Complete growth medium (e.g., RPMI-1640 + 10% FBS)

IAG933 (stock solution in DMSO)

MAPK inhibitor (e.g., trametinib, stock solution in DMSO)

96-well clear bottom, white-walled plates

CellTiter-Glo® Luminescent Cell Viability Assay kit

Luminometer

Procedure:

Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a density of 2,000-

5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5%

CO2.

Drug Preparation: Prepare a dose-response matrix of IAG933 and the MAPK inhibitor.

Serially dilute the drugs in complete growth medium.

Treatment: Add 100 µL of the drug-containing medium to the appropriate wells. Include

vehicle control (DMSO) and single-agent controls. The final volume in each well should be

200 µL.

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

Assay:
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Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

Add 100 µL of CellTiter-Glo® reagent to each well.

Mix on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Data Acquisition: Measure luminescence using a plate-reading luminometer.

Data Analysis:

Normalize the data to the vehicle-treated controls.

Calculate GI50 values for single agents using a non-linear regression model.

Assess synergy using a suitable model (e.g., Bliss independence, Loewe additivity).

Western Blot Analysis
Objective: To assess the impact of IAG933 and MAPK inhibitor treatment on target pathway

modulation.

Materials:

Treated cell lysates or tumor homogenates

Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA Protein Assay Kit

SDS-PAGE gels

PVDF membrane

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-YAP, anti-CTGF, anti-GAPDH)

HRP-conjugated secondary antibodies
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Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Protein Extraction: Lyse cells or tissue in lysis buffer on ice. Centrifuge to pellet debris and

collect the supernatant.

Protein Quantification: Determine protein concentration using the BCA assay.

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5

minutes.

SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is

achieved.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room

temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at

4°C with gentle agitation.

Washing: Wash the membrane three times with TBST for 10 minutes each.

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary

antibody for 1 hour at room temperature.

Washing: Repeat the washing step.

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence

imaging system.

Analysis: Quantify band intensity using software like ImageJ and normalize to a loading

control (e.g., GAPDH).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10862049?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of IAG933 in combination with a MAPK inhibitor

in a mouse xenograft model.

Materials:

Immunocompromised mice (e.g., BALB/c nude)

Cancer cell line of interest suspended in Matrigel/PBS

IAG933 formulated for oral gavage

MAPK inhibitor formulated for oral gavage

Vehicle control solution

Calipers, scales for body weight measurement

Procedure:

Tumor Implantation: Subcutaneously inject 5-10 x 10^6 cells in 100-200 µL of a 1:1

Matrigel:PBS solution into the flank of each mouse.

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average

volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):

Group 1: Vehicle

Group 2: IAG933

Group 3: MAPK Inhibitor

Group 4: IAG933 + MAPK Inhibitor

Treatment Administration: Administer drugs daily via oral gavage at predetermined doses.

Monitoring:
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Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x

Width²).

Record mouse body weight 2-3 times per week as a measure of toxicity.

Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the

control group reach a predetermined maximum size.

Tissue Collection: At the end of the study, euthanize mice and excise tumors for

pharmacodynamic analysis (e.g., Western blot, immunohistochemistry for Ki67).

Data Analysis: Plot mean tumor volume ± SEM over time for each group. Perform statistical

analysis (e.g., ANOVA) to compare treatment groups.

Disclaimer: These protocols provide a general framework. Specific parameters such as cell

seeding densities, drug concentrations, antibody dilutions, and animal dosing regimens should

be optimized for each specific experimental system. Always adhere to institutional guidelines

for animal care and use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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